molecular formula C21H24N4O2 B2863842 (E)-3-((1S,3s)-adamantan-1-yl)-N'-(4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285537-52-1

(E)-3-((1S,3s)-adamantan-1-yl)-N'-(4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2863842
CAS No.: 1285537-52-1
M. Wt: 364.449
InChI Key: UHZXNNGWPFNXKS-WSDLNYQXSA-N
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Description

(E)-3-((1S,3s)-adamantan-1-yl)-N'-(4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C21H24N4O2 and its molecular weight is 364.449. The purity is usually 95%.
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Biological Activity

Introduction

The compound (E)-3-((1S,3s)-adamantan-1-yl)-N'-(4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activities, and pharmacological implications of this compound, supported by relevant case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of adamantane derivatives with hydrazines and aldehydes, typically utilizing a condensation reaction to form the pyrazole ring. The adamantane moiety is known for enhancing lipophilicity and biological membrane permeability, which are critical for drug design.

Chemical Structure

The chemical structure can be represented as follows:

C19H24N4O2\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_2

This indicates the presence of functional groups that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria. A study noted that modifications in the pyrazole structure could enhance antibacterial efficacy, particularly against multidrug-resistant strains such as Acinetobacter baumannii and Escherichia coli .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Research indicates that certain pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, a series of pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at specific concentrations, suggesting a promising avenue for treating inflammatory diseases .

Antitumor Activity

The antitumor potential of pyrazole derivatives has been explored in various studies. Some compounds have shown cytotoxic effects on cancer cell lines, indicating their potential as chemotherapeutic agents. The structural modifications in the pyrazole ring can significantly influence their activity against different cancer types .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against MDR A. baumannii
Active against E. coli
Anti-inflammatoryInhibition of TNF-α (up to 85%)
AntitumorCytotoxic effects on cancer cell lines

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of pyrazole derivatives similar to this compound and evaluated their antimicrobial properties. The results indicated that certain derivatives exhibited MIC values ranging from 4 to 8 µg/mL against resistant bacterial strains, highlighting their potential as antibiotic adjuvants .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, a group of researchers focused on the anti-inflammatory properties of various pyrazole compounds. They reported that specific derivatives could significantly reduce inflammation markers in animal models, suggesting that these compounds could be developed into therapeutic agents for chronic inflammatory conditions .

Properties

IUPAC Name

5-(1-adamantyl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c26-17-3-1-13(2-4-17)12-22-25-20(27)18-8-19(24-23-18)21-9-14-5-15(10-21)7-16(6-14)11-21/h1-4,8,12,14-16,26H,5-7,9-11H2,(H,23,24)(H,25,27)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZXNNGWPFNXKS-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N/N=C/C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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